1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
Brand Name:
Vulcanchem
CAS No.:
156586-95-7
VCID:
VC0233103
InChI:
InChI=1S/C20H22O3.C18H22O.C13H10N2O3S/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15;1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3;16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h5-12H,13H2,1-4H3;5-8,11,15H,9-10H2,1-4H3;1-8H,(H,14,15)(H,16,17,18)/b;14-11-;
SMILES:
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC.C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O
Molecular Formula:
C51H54N2O7S
Molecular Weight:
839 g/mol
1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
CAS No.: 156586-95-7
Main Products
VCID: VC0233103
Molecular Formula: C51H54N2O7S
Molecular Weight: 839 g/mol
CAS No. | 156586-95-7 |
---|---|
Product Name | 1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
Molecular Formula | C51H54N2O7S |
Molecular Weight | 839 g/mol |
IUPAC Name | 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
Standard InChI | InChI=1S/C20H22O3.C18H22O.C13H10N2O3S/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15;1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3;16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h5-12H,13H2,1-4H3;5-8,11,15H,9-10H2,1-4H3;1-8H,(H,14,15)(H,16,17,18)/b;14-11-; |
Standard InChIKey | IGCZXBMWUOSPTO-CKWHXWLXSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C3CCC(C2=O)(C3(C)C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC.C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O |
SMILES | CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC.C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC.C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O |
Synonyms | avobenzone, ensulizole, enzacamene drug combination contralume ultra |
PubChem Compound | 6440720 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume